molecular formula C17H20FN5O B2802945 N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide CAS No. 1436213-41-0

N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide

Cat. No.: B2802945
CAS No.: 1436213-41-0
M. Wt: 329.379
InChI Key: BSRBCVUKOHCWEQ-UHFFFAOYSA-N
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Description

N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide (CAS 1436213-41-0) is a synthetic compound of interest in medicinal chemistry and drug discovery . It features a molecular weight of 329.37 g/mol and the formula C17H20FN5O . The compound's structure incorporates a 2,6-dimethylpyrimidine group and a 2-fluoropyridine carboxamide, linked through a piperidine core, presenting a stable and complex framework for investigation . Pyridine and pyrimidine derivatives are recognized for their broad potential in biomedical research, particularly in the development of anticancer agents, making this compound a valuable scaffold for exploring novel pharmacological activities . Key predicted physical properties include a density of 1.28±0.1 g/cm³ and a boiling point of 552.7±50.0 °C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-11-9-16(21-12(2)20-11)23-7-4-14(5-8-23)22-17(24)13-3-6-19-15(18)10-13/h3,6,9-10,14H,4-5,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRBCVUKOHCWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring and a pyrimidine moiety. Its molecular formula is C15H18FN5OC_{15}H_{18}F_{N_5}O with a molecular weight of approximately 295.34 g/mol. The presence of fluorine and the dimethylpyrimidine group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Enzymes : Many derivatives have shown activity as enzyme inhibitors. For instance, compounds containing similar piperidine and pyrimidine structures have been evaluated for their ability to inhibit monoamine oxidase (MAO), which is crucial in neurodegenerative disease treatment .
  • Receptor Modulation : The structural components suggest potential interactions with neurotransmitter receptors, which can influence mood and cognitive functions.

1. Anticancer Activity

Recent studies have focused on the anticancer properties of similar compounds. For instance, certain derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of pyridazinone derivatives in inhibiting cancer cell lines by targeting specific signaling pathways .

2. Neuroprotective Effects

Compounds like this compound may exhibit neuroprotective effects by modulating MAO activity. Inhibitors of MAO-B have shown promise in treating neurodegenerative disorders such as Alzheimer’s disease .

Case Study 1: MAO Inhibition

A series of studies evaluated the MAO inhibitory effects of related compounds. For example, one compound demonstrated an IC50 value of 0.013 µM against MAO-B, indicating high potency as an inhibitor . This suggests that this compound could possess similar or enhanced inhibitory effects.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on related piperidine derivatives revealed varying degrees of toxicity against cancer cell lines. One derivative showed significant cytotoxicity at concentrations above 50 µM, while another exhibited minimal toxicity at similar concentrations . This highlights the importance of structure-activity relationships in determining the safety and efficacy profile of these compounds.

Data Summary Table

Compound Target Enzyme IC50 (µM) Activity Notes
Compound AMAO-B0.013InhibitorHigh selectivity
Compound BCancer Cell Lines>50CytotoxicSignificant at high doses
Compound CNeuroprotectiveN/APotentialFurther studies needed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural relatives include:

  • N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide : A halogenated pyridine derivative with a pivalamide substituent. Unlike the target compound, this molecule lacks the piperidine-pyrimidine moiety but retains a fluorinated pyridine core, a feature common in kinase inhibitors .
  • N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide : This compound shares the 2,6-dimethylpyrimidinyl-piperidine backbone but replaces the 2-fluoropyridine group with a pyrrolopyridine scaffold. It exhibits an IC50 of 93.0 nM against Cat eye syndrome critical region protein 2 (CECR2), highlighting the importance of the pyrimidine-piperidine motif in enzyme inhibition .

Key Structural and Functional Differences

Feature Target Compound N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
Core Structure 2-fluoropyridine-4-carboxamide Halogenated pyridine Pyrrolopyridine-4-carboxamide
Piperidine Substituent 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl Absent 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl
Reported Activity (IC50) Not available Not available 93.0 nM (CECR2 inhibition)

Research Findings and Implications

  • The piperidine-pyrimidine group is a critical pharmacophore in CECR2 inhibitors, as evidenced by the activity of the pyrrolopyridine analogue . This suggests that the target compound may also interact with similar biological targets, though experimental validation is required.
  • Fluorinated pyridines, such as the target compound, are often leveraged for their metabolic stability and enhanced binding affinity in medicinal chemistry .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology :
  • CRISPR screening : Identify genetic dependencies in compound-sensitive cell lines .
  • Phosphoproteomics : Use SILAC labeling to track pathway activation/inhibition .
  • In vivo models : Test efficacy in xenograft or transgenic animal models with pharmacokinetic monitoring .

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